molecular formula C8H8N2O B8802358 2-Hydroxy-6-ethylpyridine-3-carbonitrile

2-Hydroxy-6-ethylpyridine-3-carbonitrile

Cat. No. B8802358
M. Wt: 148.16 g/mol
InChI Key: JXZCCQLLOFMMSL-UHFFFAOYSA-N
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Patent
US06136810

Procedure details

A mixture of 3-cyano-6-ethyl-2(1H)-pyridone (36.2 g, 0.24 mol) and phosphorus oxychloride (250 ml) was heated under reflux for 2 hours. The reaction solution was concentrated under a reduced pressure, and the resulting residue was mixed with toluene and concentrated under a reduced pressure. The thus obtained residue was diluted with chloroform and washed with 1 N sodium hydroxide aqueous solution. The aqueous layer was extracted with chloroform, and the chloroform layers were combined and dried over anhydrous magnesium sulfate. After removing magnesium sulfate by filtration, the filtrate was concentrated under a reduced pressure and the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give 2-chloro-3-cyano-6-ethylpyridine (19.6 g, 49%) as an oily material.
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](=O)[NH:5][C:6]([CH2:9][CH3:10])=[CH:7][CH:8]=1)#[N:2].P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:4]1[C:3]([C:1]#[N:2])=[CH:8][CH:7]=[C:6]([CH2:9][CH3:10])[N:5]=1

Inputs

Step One
Name
Quantity
36.2 g
Type
reactant
Smiles
C(#N)C=1C(NC(=CC1)CC)=O
Name
Quantity
250 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
the resulting residue was mixed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
The thus obtained residue was diluted with chloroform
WASH
Type
WASH
Details
washed with 1 N sodium hydroxide aqueous solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing magnesium sulfate
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1C#N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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